N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation processes, like those described by Magadum and Yadav (2018), are crucial for synthesizing intermediates in antimalarial drugs. This research underscores the importance of selecting appropriate acyl donors for achieving specific acetylation, which is relevant for the synthesis of complex acetamide derivatives used in medicinal chemistry (Magadum & Yadav, 2018).
Novel Acetamide Derivatives for Pharmacological Applications
The study by Rani et al. (2016) on the Leuckart synthesis of novel acetamide derivatives highlights the potential of such compounds in pharmacology. The synthesized compounds showed promising cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, suggesting that acetamide derivatives can be tailored for specific therapeutic applications (Rani, Pal, Hegde, & Hashim, 2016).
Metabolic Studies and Toxicology
Research into the metabolism and toxicology of acetaminophen, a well-known acetamide derivative, offers insights into the metabolic pathways, potential toxicities, and therapeutic applications of similar compounds. Studies by Coleman et al. (2000) and others have explored how these compounds are metabolized in human and animal models, providing a foundation for understanding the safety and efficacy of new acetamide derivatives in medical applications (Coleman, Linderman, Hodgson, & Rose, 2000).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The development of 2-(substituted phenoxy) acetamide derivatives by Rani et al. (2014) for potential anticancer, anti-inflammatory, and analgesic agents demonstrates the therapeutic versatility of acetamide derivatives. Such studies highlight the process of designing, synthesizing, and testing novel compounds for a range of biological activities, pointing towards the broad applicability of acetamide derivatives in drug development (Rani, Pal, Hegde, & Hashim, 2014).
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14(23)22-28(25,26)18-11-7-16(8-12-18)21-19(24)13-27-17-9-5-15(6-10-17)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJOVAWICLUMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.